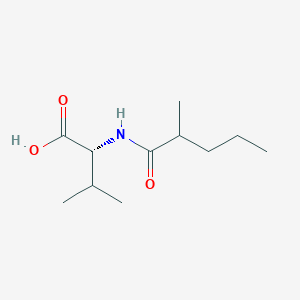

(2-Methylpentanoyl)-d-valine

Descripción

(2-Methylpentanoyl)-d-valine is a synthetic amide derivative of D-valine, featuring a branched 2-methylpentanoyl group acylated to the amino group of the D-valine residue. Its structure combines the chirality of D-valine—a non-proteinogenic amino acid critical in pharmaceutical research—with the lipophilic properties of the 2-methylpentanoyl moiety . This compound is primarily utilized in peptide synthesis and drug development, where its stereochemistry and stability enhance resistance to enzymatic degradation compared to L-valine derivatives .

Propiedades

Fórmula molecular |

C11H21NO3 |

|---|---|

Peso molecular |

215.29 g/mol |

Nombre IUPAC |

(2R)-3-methyl-2-(2-methylpentanoylamino)butanoic acid |

InChI |

InChI=1S/C11H21NO3/c1-5-6-8(4)10(13)12-9(7(2)3)11(14)15/h7-9H,5-6H2,1-4H3,(H,12,13)(H,14,15)/t8?,9-/m1/s1 |

Clave InChI |

HHNRWCVGXHEGNF-YGPZHTELSA-N |

SMILES isomérico |

CCCC(C)C(=O)N[C@H](C(C)C)C(=O)O |

SMILES canónico |

CCCC(C)C(=O)NC(C(C)C)C(=O)O |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methylpentanoyl)-d-valine typically involves the reaction of valine with 2-methylpentanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

Valine+2-Methylpentanoyl chloride→(2-Methylpentanoyl)-d-valine+HCl

Industrial Production Methods

In an industrial setting, the production of (2-Methylpentanoyl)-d-valine can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of automated systems also minimizes human error and enhances the reproducibility of the synthesis.

Análisis De Reacciones Químicas

Types of Reactions

(2-Methylpentanoyl)-d-valine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the acyl group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic conditions.

Major Products Formed

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted amides or esters.

Aplicaciones Científicas De Investigación

(2-Methylpentanoyl)-d-valine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of (2-Methylpentanoyl)-d-valine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparación Con Compuestos Similares

D-valine vs. L-valine Derivatives

When acylated, D-valine derivatives like (2-Methylpentanoyl)-d-valine exhibit distinct pharmacokinetic profiles:

- Metabolic Stability : D-valine amides resist proteolytic cleavage better than L-valine analogs, prolonging their half-life in vivo .

- Biological Activity: The chirality of D-valine can reduce unintended interactions with endogenous enzymes, enhancing specificity in drug targeting .

| Property | (2-Methylpentanoyl)-d-valine | (2-Methylpentanoyl)-l-valine |

|---|---|---|

| Chirality | D-configuration | L-configuration |

| Proteolytic Stability | High | Moderate |

| Applications | Pharma research | Limited (metabolized faster) |

Acylated Valine Analogs

The 2-methylpentanoyl group distinguishes this compound from other acylated valines:

- Lipophilicity : The branched chain increases logP (estimated >2.5), improving membrane permeability compared to linear acyl groups (e.g., acetyl-d-valine, logP ~1.2) .

- Synthetic Utility: Unlike shorter acyl chains, the 2-methylpentanoyl group may enhance steric shielding, protecting the amide bond from hydrolysis .

Ester vs. Amide Functional Groups

The 2-methylpentanoyl moiety appears in both (2-Methylpentanoyl)-d-valine (amide) and pravastatin’s ester side chain [(2S)-2-methylpentanoyl]oxy (). Key differences:

- Stability: Amides (as in (2-Methylpentanoyl)-d-valine) are hydrolytically stable under physiological conditions, whereas esters (e.g., pravastatin’s side chain) undergo faster enzymatic cleavage, affecting drug release kinetics .

- Synthetic Role : Amides are preferred in peptide therapeutics for stability, while esters are often prodrug motifs .

Actividad Biológica

(2-Methylpentanoyl)-d-valine is a derivative of d-valine, an essential amino acid involved in protein synthesis and metabolic processes. This compound features a unique 2-methylpentanoyl moiety that enhances its biological properties compared to its parent amino acid. Understanding the biological activity of (2-Methylpentanoyl)-d-valine is crucial for its potential applications in pharmaceuticals and biochemistry.

- Molecular Formula : C₈H₁₅NO₂

- Molecular Weight : Approximately 157.21 g/mol

- Structure : The compound consists of a branched chain that influences its chemical behavior and reactivity, particularly in enzymatic interactions.

Biological Activities

(2-Methylpentanoyl)-d-valine exhibits several biological activities characteristic of d-valine and its derivatives. These include:

- Metabolic Pathways : Similar to d-valine, this compound participates in various metabolic pathways, including protein synthesis and energy metabolism.

- Enzyme Interactions : Studies indicate that (2-Methylpentanoyl)-d-valine interacts with specific enzymes and receptors, potentially modulating their activity. This interaction can influence metabolic processes and cellular signaling pathways.

Table 1: Comparison of Biological Activities

| Activity Type | d-Valine | (2-Methylpentanoyl)-d-valine |

|---|---|---|

| Protein Synthesis | Essential amino acid | Enhanced due to side chain |

| Enzyme Interaction | Moderate | Increased due to steric effects |

| Metabolic Pathways | Active | Active, with potential modulation |

Case Studies and Research Findings

Recent studies have highlighted the potential applications of (2-Methylpentanoyl)-d-valine in various fields:

- Pharmaceutical Applications : Research indicates that derivatives of d-valine can serve as precursors for the synthesis of bioactive compounds. The unique side chain of (2-Methylpentanoyl)-d-valine may enhance its efficacy as a pharmaceutical agent.

- Biochemical Research : Investigations into the binding affinities of (2-Methylpentanoyl)-d-valine with specific receptors have shown promising results. For instance, the compound's ability to modulate enzyme activity could lead to new therapeutic strategies for metabolic disorders.

- Comparative Studies : A comparative analysis with structurally similar compounds like L-Valine and D-Isoleucine has revealed that (2-Methylpentanoyl)-d-valine exhibits distinct biological properties due to its branched structure, which may confer advantages in specific biochemical contexts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.